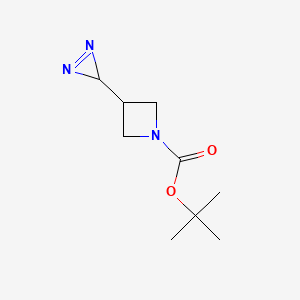
tert-butyl 3-(3H-diazirin-3-yl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(3H-diazirin-3-yl)azetidine-1-carboxylate: is a chemical compound that features a diazirine ring, which is known for its utility in photoaffinity labeling. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3H-diazirin-3-yl)azetidine-1-carboxylate typically involves the formation of the azetidine ring followed by the introduction of the diazirine moiety. The process may include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Diazirine Group: The diazirine group can be introduced via diazirine formation reactions, which often involve the use of diazo compounds and photolysis.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diazirine moiety.
Reduction: Reduction reactions may target the azetidine ring or the diazirine group.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation Products: Oxidized derivatives of the diazirine group.
Reduction Products: Reduced forms of the azetidine ring or diazirine group.
Substitution Products: Compounds with substituted tert-butyl groups.
科学的研究の応用
Chemistry:
Photoaffinity Labeling: The diazirine group is activated by UV light, allowing it to form covalent bonds with nearby molecules, making it useful for studying molecular interactions.
Biology:
Protein Interaction Studies: The compound can be used to investigate protein-protein and protein-ligand interactions.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals by identifying drug targets and mechanisms of action.
Industry:
Material Science: May be used in the development of new materials with specific properties due to its unique reactivity.
作用機序
The mechanism of action of tert-butyl 3-(3H-diazirin-3-yl)azetidine-1-carboxylate primarily involves the activation of the diazirine group by UV light. Upon activation, the diazirine forms a highly reactive carbene intermediate, which can insert into nearby chemical bonds, forming covalent linkages. This property is exploited in photoaffinity labeling to study molecular interactions.
類似化合物との比較
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
- tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Comparison:
- Uniqueness: The presence of the diazirine group in tert-butyl 3-(3H-diazirin-3-yl)azetidine-1-carboxylate makes it particularly useful for photoaffinity labeling, a feature not shared by the other similar compounds listed.
- Reactivity: The diazirine group provides unique reactivity under UV light, allowing for the formation of covalent bonds with nearby molecules, which is a distinct advantage in studying molecular interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
tert-butyl 3-(3H-diazirin-3-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)12-4-6(5-12)7-10-11-7/h6-7H,4-5H2,1-3H3 |
InChIキー |
FRYZKNDUBNOEBI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one](/img/structure/B13468366.png)
![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid](/img/structure/B13468370.png)


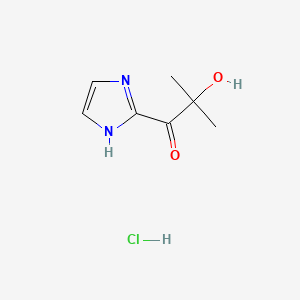
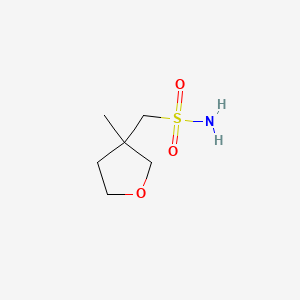
![3-(6-Hydroxy-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13468393.png)
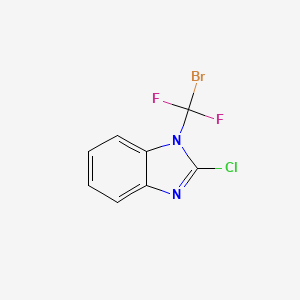
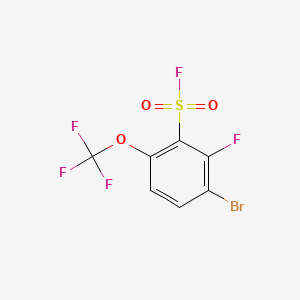
![1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride](/img/structure/B13468398.png)
![2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B13468402.png)
